2-クロロ-N-(3-クロロ-2-メチルフェニル)ピリジン-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

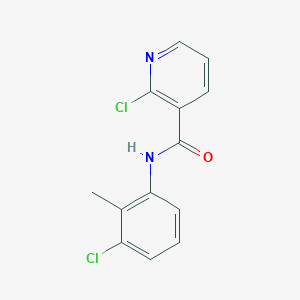

2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide is an organic compound with the molecular formula C13H10Cl2N2O and a molecular weight of 281.13 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

科学的研究の応用

2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.

作用機序

Target of Action

Similar compounds have been used in the agrochemical and pharmaceutical industries . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

It is suggested that the biological activities of similar compounds are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

Similar compounds have been used in the agrochemical and pharmaceutical industries, suggesting that they may interact with a variety of biochemical pathways .

Pharmacokinetics

Similar compounds have been used in the agrochemical and pharmaceutical industries, suggesting that they may have favorable pharmacokinetic properties .

Result of Action

Similar compounds have shown moderate insecticidal activity against mythimna separate at 200 mg/l and some of them exhibited good insecticidal activity at a concentration of 50 mg/l; most compounds exhibited unexpectedly fungicidal activity against five funguses at a concentration of 50 mg/l .

Action Environment

Similar compounds have been used in the agrochemical and pharmaceutical industries, suggesting that they may be influenced by a variety of environmental factors .

準備方法

The synthesis of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide involves several steps. One common synthetic route includes the reaction of 3-chloropyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-chloro-2-methylaniline to yield the desired product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

化学反応の分析

2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide can be compared with other similar compounds, such as:

2-chloro-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide: This compound has similar structural features but different substituents on the phenyl ring, leading to different chemical and biological properties.

2-chloro-N-(5-chloro-2-methylphenyl)pyridine-3-carboxamide: Another structurally related compound with variations in the position of the chlorine atoms.

生物活性

2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide (CAS Number: 57841-61-9) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H10Cl2N2O

- Molecular Weight : 281.14 g/mol

- IUPAC Name : 2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide

- Purity : >95% (HPLC) .

The biological activity of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide can be attributed to its interaction with various biological targets. The compound exhibits:

- Antimicrobial Activity : Recent studies have highlighted its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it demonstrated significant inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae at concentrations as low as 0.016 mM .

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially reducing cytokine release and promoting anti-inflammatory macrophage activity .

Antimicrobial Activity

A study published in MDPI indicated that derivatives of nicotinamide, including 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide, showed promising antibacterial potential. The compound was particularly effective against specific antimicrobial resistance-related proteins, suggesting its role in enhancing the efficacy of existing antibiotics .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.016 mM |

| Klebsiella pneumoniae | 0.016 mM |

| Staphylococcus aureus | Higher concentrations required |

Case Studies

- Case Study on Antimicrobial Efficacy : A recent investigation into the compound's efficacy against resistant bacterial strains found that it not only inhibited bacterial growth but also had a synergistic effect when combined with standard antibiotics, effectively reducing the MIC for resistant strains .

- Inflammation Modulation : Another study focused on the anti-inflammatory effects of nicotinamide derivatives, including this compound, reported significant reductions in inflammatory markers in vitro, indicating potential therapeutic applications in chronic inflammatory diseases .

特性

IUPAC Name |

2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c1-8-10(14)5-2-6-11(8)17-13(18)9-4-3-7-16-12(9)15/h2-7H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUWHZOQTCSWJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=C(N=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354439 |

Source

|

| Record name | 2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57841-61-9 |

Source

|

| Record name | 2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。